molecular formula C9H8O3 B1584766 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one CAS No. 21861-22-3

6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Cat. No. B1584766
CAS RN: 21861-22-3
M. Wt: 164.16 g/mol
InChI Key: LXIBNARWIWVYBK-UHFFFAOYSA-N
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Description

“6-hydroxy-7-methyl-1-benzofuran-3(2H)-one” is also known as “2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid” or "3-Benzofuranacetic acid, 6-hydroxy-7-methyl-" . It has a molecular formula of C11H10O4 and a molecular weight of 206.19 .

Scientific Research Applications

Electrochemical Synthesis and Analysis

  • 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is involved in the electrochemical study of various organic compounds. For instance, electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of related compounds has been analyzed to synthesize new benzofuran derivatives, offering insights into electrochemical reactions and mechanisms (Moghaddam et al., 2006).

Biological Activity and Antitumor Properties

  • Studies have shown that derivatives of benzofuran, a category that includes 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, exhibit notable biological activities. For instance, compounds related to benzofuran have shown moderate antitumor and antimicrobial activities (Xia et al., 2011). Additionally, carbamates derived from benzofurans have been assessed for their anticholinesterase action, demonstrating potential as potent inhibitors of human enzymes (Luo et al., 2005).

Chemical Synthesis and Characterization

  • Benzofuran derivatives, including 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, are utilized in the synthesis of various organic compounds. Techniques such as cyclization, rearrangement, and ring expansion have been employed to synthesize complex molecules starting from similar compounds (Luo et al., 2005).

Development of Pharmaceutical Agents

  • Research indicates that benzofuran derivatives can be developed into pharmaceutical agents. For instance, a compound structurally related to 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one has been synthesized as a potential PET probe for imaging specific enzymes (Gao et al., 2013).

properties

IUPAC Name

6-hydroxy-7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-7(10)3-2-6-8(11)4-12-9(5)6/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIBNARWIWVYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303158
Record name 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

CAS RN

21861-22-3
Record name 21861-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157019
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Record name 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AV Popova, SP Bondarenko, VI Vinogradova… - Chemistry of …, 2019 - Springer
Aminomethylation of aurones was studied by using anabasine. The reaction in the case of 6-hydroxyaurones was shown to selectively provide 7-aminomethyl-6-hydroxyaurones, while …
Number of citations: 1 link.springer.com
D Enríquez‐Mendiola… - Chemical Biology & …, 2019 - Wiley Online Library
Due to its resistance to many antibiotics, methicillin‐resistant Staphylococcus aureus ( MRSA ) have become a worldwide health problem creating the urgent necessity of developing …
Number of citations: 9 onlinelibrary.wiley.com
DI Enríquez Mendiola - 2019 - repositorio.ujed.mx
Las infecciones por Staphylococcus aureus son un problema de salud pública a nivel mundial debido a su resistencia a diversos antibióticos, lo que crea la urgente necesidad de …
Number of citations: 0 repositorio.ujed.mx
AM ALMEIDA - pbc.uem.br
OBJETIVOS-Neste trabalho revisamos e fornecemos um background sobre as enzimas da via do chiquimato, bem como de inibidores já descritos para microrganismos e/ou plantas. …
Number of citations: 0 www.pbc.uem.br

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